molecular formula C21H16BrN5O4S2 B11286082 3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11286082
M. Wt: 546.4 g/mol
InChI Key: GPGYNOPSOIIGEC-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that belongs to the class of thienotriazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, substituted with a 4-bromophenylsulfonyl group and a 3,4-dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Bromophenylsulfonyl Group: This is achieved through sulfonylation reactions using reagents such as 4-bromobenzenesulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step involves nucleophilic substitution reactions where the 3,4-dimethoxyaniline is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
  • 3-[(4-methylphenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Uniqueness

3-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to the presence of the 4-bromophenylsulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H16BrN5O4S2

Molecular Weight

546.4 g/mol

IUPAC Name

10-(4-bromophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C21H16BrN5O4S2/c1-30-16-8-5-13(11-17(16)31-2)23-19-18-15(9-10-32-18)27-20(24-19)21(25-26-27)33(28,29)14-6-3-12(22)4-7-14/h3-11H,1-2H3,(H,23,24)

InChI Key

GPGYNOPSOIIGEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)OC

Origin of Product

United States

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